molecular formula C22H21N3O4S B2488152 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899943-74-9

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2488152
CAS No.: 899943-74-9
M. Wt: 423.49
InChI Key: KQDDXIPPIDKTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, which are structurally similar to the compound , have been utilized in synthesizing coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Antitumor Activity

  • Synthesis and Antitumor Evaluation : Compounds derived from cyanoacetamide, similar to the core structure of the specified compound, have been synthesized and evaluated for antitumor activity. These compounds showed high inhibitory effects against various human cancer cell lines, highlighting their potential as antitumor agents (Shams et al., 2010).
  • Anti-Lung Cancer Activity : Fluoro substituted benzo[b]pyran derivatives, structurally related to the compound of interest, have been synthesized and tested against human cancer cell lines. These compounds exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
  • Cytotoxic Activity of Pyrimidin-4-yl Derivatives : Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been synthesized and tested for anticancer activity. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : The compound is related to synthesized heterocyclic compounds used in studies focusing on their synthesis and characterization, including NMR and elemental analysis. These compounds are valuable for further biological and chemical research (Havrylyuk et al., 2010).

Antimicrobial and Antioxidant Properties

  • Synthesis of Benzoxazinyl Pyrazolone Derivatives : Related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. This highlights the compound's potential application in developing new antimicrobial and antioxidant agents (Sonia et al., 2013).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-2-4-16(5-3-15)13-24-20(26)14-30-21-22(27)25(9-8-23-21)17-6-7-18-19(12-17)29-11-10-28-18/h2-9,12H,10-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDXIPPIDKTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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